molecular formula C10H7Br2N B7954569 5,8-Dibromo-4-methylisoquinoline

5,8-Dibromo-4-methylisoquinoline

Cat. No.: B7954569
M. Wt: 300.98 g/mol
InChI Key: FZLBUBKJGZMBBR-UHFFFAOYSA-N
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Description

5,8-Dibromo-4-methylisoquinoline is a halogenated isoquinoline derivative characterized by bromine substituents at the 5- and 8-positions and a methyl group at the 4-position. Isoquinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry, materials science, and organic synthesis. The bromine atoms in this compound enhance its electrophilic reactivity, making it a valuable intermediate in cross-coupling reactions and functionalization processes . The methyl group at the 4-position likely influences steric and electronic properties, modulating solubility and reactivity compared to non-methylated analogs.

Properties

IUPAC Name

5,8-dibromo-4-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2N/c1-6-4-13-5-7-8(11)2-3-9(12)10(6)7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLBUBKJGZMBBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=C(C=CC(=C12)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Bromination Using N-Bromosuccinimide (NBS)

The most widely reported method involves direct bromination of 4-methylisoquinoline using N-bromosuccinimide (NBS) in concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>). Key parameters include:

  • Temperature : −30°C to −15°C to favor 5- and 8-bromination over other positions.

  • Solvent : H<sub>2</sub>SO<sub>4</sub> acts as both solvent and catalyst, enhancing electrophilic substitution.

  • Reagent stoichiometry : A 2:1 molar ratio of NBS to 4-methylisoquinoline ensures complete dibromination.

Mechanistic Insights :
Electrophilic bromine (Br<sup>+</sup>) generated via NBS-H<sub>2</sub>SO<sub>4</sub> interaction attacks the electron-rich C5 and C8 positions of 4-methylisoquinoline. The methyl group at C4 electronically deactivates adjacent positions, directing bromination to C5 and C8.

Typical Procedure :

  • Dissolve 4-methylisoquinoline (1 equiv) in H<sub>2</sub>SO<sub>4</sub> at −30°C.

  • Add NBS (2 equiv) portionwise over 1 hour.

  • Stir for 4–5 hours at −15°C until substrate consumption (monitored by TLC).

  • Quench with ice-water, extract with dichloromethane, and purify via silica gel chromatography.

Yield : 65–75% after optimization.

Dibromination with Dibromoisocyanuric Acid (DBI)

Dibromoisocyanuric acid (DBI) offers higher reactivity than NBS, enabling one-pot dibromination under milder conditions:

ParameterValue
Temperature−20°C to 0°C
SolventCF<sub>3</sub>SO<sub>3</sub>H or H<sub>2</sub>SO<sub>4</sub>
Reaction time2–3 hours

Advantages :

  • Reduced formation of 5,8-dibromo byproducts (<1%).

  • Scalable to 50 kg batches with consistent regioselectivity.

Limitations :

  • DBI requires synthesis from Br<sub>2</sub>, LiOH, and cyanuric acid, adding complexity.

Multi-Step Synthesis from Diaminomaleonitrile

While less common, a multi-step route builds the isoquinoline core with pre-installed substituents:

  • Ring closure : React diaminomaleonitrile with triethyl orthoformate to form imidazole intermediates.

  • Methylation : Introduce the C4 methyl group via alkylation with methyl iodide.

  • Bromination : Apply NBS/DBI under standard conditions (Section 2.1).

Key Data :

  • Overall yield: 26% from diaminomaleonitrile.

  • Critical step: Fractional sublimation of methyl 1-methyl-5-imidazolecarboxylate for purification.

Alternative Approaches: Nitration and Bromination

A hybrid strategy combines nitration and bromination for sequential functionalization:

  • Nitrate 4-methylisoquinoline at C8 using HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>.

  • Brominate at C5 with NBS.

  • Reduce nitro group to amine and perform Sandmeyer bromination at C8.

Outcome :

  • Yields 55–60% after three steps.

  • Requires careful control to avoid over-nitration.

Comparative Analysis of Synthetic Routes

MethodYield (%)RegioselectivityScalability
NBS Bromination65–75High (5,8 > 90%)Industrial (50 kg)
DBI Bromination70–80Excellent (≥97%)Moderate
Multi-Step Synthesis26ModerateLab-scale
Nitration-Bromination55–60ModerateLab-scale

Key Findings :

  • Direct bromination methods outperform multi-step routes in yield and practicality.

  • DBI achieves superior regioselectivity but poses handling challenges.

Challenges and Optimization Strategies

Regioselectivity Control

  • Temperature modulation : Below −15°C minimizes 5,8-dibromo byproducts.

  • Solvent effects : CF<sub>3</sub>SO<sub>3</sub>H increases reaction rate but complicates purification.

Purification Techniques

  • Fractional sublimation : Effective for intermediate isolation (e.g., methyl 1-methyl-5-imidazolecarboxylate).

  • Column chromatography : Silica gel with ethyl acetate/hexanes (1:4) resolves dibromo products.

Scalability Considerations

  • Batch size : Reactions up to 500 kg feasible with NBS/H<sub>2</sub>SO<sub>4</sub>.

  • Waste management : Neutralization of H<sub>2</sub>SO<sub>4</sub> requires Ca(OH)<sub>2</sub> to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5,8-Dibromo-4-methylisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5,8-Dibromo-4-methylisoquinoline is used as a building block in organic synthesis. Its bromine atoms provide reactive sites for further functionalization, making it a versatile intermediate for the synthesis of more complex molecules .

Biology and Medicine: Isoquinoline derivatives, including this compound, have shown potential in medicinal chemistry. They are investigated for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its reactivity and stability make it a valuable component in various chemical processes .

Mechanism of Action

The mechanism of action of 5,8-Dibromo-4-methylisoquinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atoms can enhance the compound’s binding affinity to these targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

6,8-Dibromo-2-(4-chlorophenyl)-4-methoxyquinoline (4c)

  • Substituents : Bromine at 6 and 8, methoxy at 4, and 4-chlorophenyl at 2.
  • Synthesis: Prepared via iodination of precursor 3c in methanol, yielding 64% .
  • Properties : White solid with high polarity (Rf 0.85). The methoxy group enhances solubility in polar solvents compared to methyl-substituted analogs.

6-Bromo-5,8-dimethylisoquinoline

  • Substituents : Bromine at 6, methyl groups at 5 and 7.
  • Synthesis : Derived from Miller and Moock’s method involving bromination of dimethyl-substituted intermediates .

7-Arylamino-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylate (10b)

  • Substituents: Bromine at 6, oxo groups at 5 and 8, and an aryl amino group at 5.
  • Synthesis : Synthesized via condensation and oxidation, yielding 52% as a red solid (mp 138–140°C) .
  • Properties : The oxo groups confer planarity and hydrogen-bonding capacity, critical for antimicrobial activity .

Physicochemical and Functional Comparisons

Compound Key Substituents Melting Point Yield Notable Properties
This compound Br (5,8), CH₃ (4) N/A N/A High electrophilicity, steric modulation
6,8-Dibromo-4-methoxyquinoline (4c) Br (6,8), OCH₃ (4), Cl-Ph (2) N/A 64% Polar, suited for Suzuki couplings
6-Bromo-5,8-dimethylisoquinoline Br (6), CH₃ (5,8) N/A N/A Steric hindrance limits reactivity
10b Br (6), O (5,8), NH-Ar (7) 138–140°C 52% Antimicrobial activity (IR: 3278 cm⁻¹ NH)

Key Observations :

  • Bromine Positioning : Bromine at 5,8 (target compound) vs. 6,8 (4c) alters electronic distribution, affecting regioselectivity in further substitutions.
  • Functional Groups : Methoxy (4c) and oxo (10b) groups enhance polarity and bioactivity, whereas methyl groups (target compound) balance reactivity and stability.
  • Biological Activity: Compound 10b’s oxo and aryl amino groups contribute to antimicrobial efficacy, suggesting that analogous modifications in this compound could yield bioactive derivatives .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5,8-Dibromo-4-methylisoquinoline, and how can reaction conditions be optimized?

  • Methodology : A typical synthesis involves bromination of 4-methylisoquinoline derivatives. For example, iodine-mediated bromination in methanol under reflux can yield dibromo derivatives (65% yield reported for analogous compounds) . Key steps include:

  • Use of stoichiometric iodine (3:1 molar ratio relative to substrate) to ensure complete bromination.
  • Solvent selection (methanol or DMF) to balance reactivity and solubility.
  • Monitoring reaction progress via TLC and purification via column chromatography.
    • Optimization : Adjusting temperature (100–155°C) and reaction time (12–24 hours) improves yield. Pre-purification via recrystallization enhances product purity .

Q. How can this compound be purified and characterized using spectroscopic techniques?

  • Purification : Recrystallization from ethanol or methanol is effective. For complex mixtures, column chromatography with silica gel and ethyl acetate/hexane eluent is recommended .
  • Characterization :

  • 1H NMR : Diagnostic peaks include aromatic protons (δ 6.8–8.0 ppm) and methyl groups (δ 2.6–3.0 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M + H]+ at m/z 415.0293 for brominated analogs) .
  • IR Spectroscopy : C=O stretches (1675–1732 cm⁻¹) and N–H bonds (3278–3303 cm⁻¹) verify functional groups .

Advanced Research Questions

Q. How do substituent effects influence the reactivity and bioactivity of this compound derivatives?

  • Methodology :

  • Electron-Withdrawing Groups (EWGs) : Bromine atoms at positions 5 and 8 enhance electrophilicity, facilitating nucleophilic aromatic substitution. This is critical for designing antimicrobial agents, as seen in analogs with MIC values <10 µg/mL .
  • Methoxy Groups : Substituents like 4-methoxyphenyl increase solubility and modulate electronic effects, as evidenced by redshifted UV-Vis spectra in related quinoline derivatives .
    • Bioactivity : Derivatives with aryl amino groups (e.g., 4-methoxyphenylamino) show enhanced antimicrobial activity due to improved membrane permeability .

Q. What computational methods are used to predict the electronic properties of this compound?

  • DFT/HF Calculations : Density Functional Theory (DFT) studies on analogous 5,7-dibromo-8-hydroxyquinoline reveal:

  • HOMO-LUMO gaps (~4.5 eV) indicating charge-transfer potential .
  • NBO analysis to quantify hyperconjugative interactions involving bromine atoms .
    • Applications : Predict regioselectivity in further functionalization (e.g., Suzuki coupling) and optical properties for material science applications .

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

  • Case Study : Discrepancies in NMR chemical shifts (e.g., δ 2.6–3.0 ppm for methyl groups) arise from solvent polarity or crystallinity. Solutions include:

  • Standardizing deuterated solvents (CDCl3 or DMSO-d6) .
  • Cross-validating with X-ray crystallography (e.g., bond lengths <1.8 Å confirm methyl positioning) .
    • Statistical Tools : Principal Component Analysis (PCA) of spectral datasets identifies outliers due to impurities .

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